Product packaging for 6-[(pyridin-3-ylmethyl)sulfanyl]-7H-purine(Cat. No.:CAS No. 91348-16-2)

6-[(pyridin-3-ylmethyl)sulfanyl]-7H-purine

Cat. No.: B15119319
CAS No.: 91348-16-2
M. Wt: 243.29 g/mol
InChI Key: YKLRWNKTMVBHDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[(pyridin-3-ylmethyl)sulfanyl]-7H-purine (CAS 91348-16-2) is a purine-based chemical scaffold of significant interest in medicinal chemistry and oncology research . This compound features a pyridinylmethylsulfanyl substituent at the 6-position of the purine core, a structure recognized for its potential in designing novel kinase inhibitors . Scientific investigations into analogous 6,7-disubstituted-7H-purine derivatives have demonstrated their utility as potent dual inhibitors of the EGFR/HER2 signaling pathways, which are critically implicated in cell proliferation and survival in various cancers . These structural analogs have shown promising in-vitro cytotoxic efficacy against a panel of breast cancer cell lines, including Lapatinib-resistant models, by inducing apoptosis and downregulating key downstream regulators like ERK1/2 and AKT . The molecular structure of this purine analogue makes it a valuable intermediate for researchers exploring structure-activity relationships (SAR) and developing new targeted anticancer agents to overcome drug resistance . This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9N5S B15119319 6-[(pyridin-3-ylmethyl)sulfanyl]-7H-purine CAS No. 91348-16-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

91348-16-2

Molecular Formula

C11H9N5S

Molecular Weight

243.29 g/mol

IUPAC Name

6-(pyridin-3-ylmethylsulfanyl)-7H-purine

InChI

InChI=1S/C11H9N5S/c1-2-8(4-12-3-1)5-17-11-9-10(14-6-13-9)15-7-16-11/h1-4,6-7H,5H2,(H,13,14,15,16)

InChI Key

YKLRWNKTMVBHDK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CSC2=NC=NC3=C2NC=N3

Origin of Product

United States

Synthetic Methodologies for 6 Pyridin 3 Ylmethyl Sulfanyl 7h Purine and Analogous Purine Derivatives

Established Synthetic Pathways for Purine (B94841) Core Derivatization

The most common and established method for the synthesis of 6-thioether purine derivatives, such as 6-[(pyridin-3-ylmethyl)sulfanyl]-7H-purine, involves the nucleophilic aromatic substitution of a suitable leaving group on the purine ring with a thiol.

A primary route begins with a halogenated purine, typically 6-chloropurine (B14466), which is commercially available or can be synthesized from hypoxanthine. The chlorine atom at the C6 position is highly susceptible to nucleophilic attack. The synthesis of this compound would proceed via the reaction of 6-chloropurine with pyridine-3-ylmethanethiol in the presence of a base. The base deprotonates the thiol to form a more nucleophilic thiolate anion, which then displaces the chloride ion from the purine ring.

Table 1: Typical Reaction Components for the Synthesis of 6-thioether Purine Derivatives

ComponentRoleExamples
Purine PrecursorElectrophile6-chloropurine, 6-bromopurine
NucleophileThiol sourcePyridine-3-ylmethanethiol, various alkyl and aryl thiols
BaseThiol activationSodium hydroxide, potassium carbonate, triethylamine
SolventReaction mediumEthanol, methanol, dimethylformamide (DMF)

Another established pathway is the Traube purine synthesis, which constructs the purine ring system from pyrimidine (B1678525) precursors. This method involves the condensation of a 4,5-diaminopyrimidine (B145471) with a one-carbon source, such as formic acid or a derivative, to form the imidazole (B134444) ring fused to the pyrimidine. To synthesize a 6-thio-substituted purine via this route, one would start with a 4,5-diamino-6-mercaptopyrimidine.

Solid-Phase Synthetic Strategies for Purine Scaffold Assembly

Solid-phase synthesis offers a powerful platform for the generation of libraries of purine derivatives, facilitating rapid lead discovery and optimization. nih.gov This methodology involves attaching a purine scaffold or a precursor to a solid support (resin) and then carrying out subsequent chemical transformations.

For the synthesis of 6-thioether purine analogs, a common approach is to immobilize a 6-mercaptopurine (B1684380) derivative onto a resin. The sulfur atom can be used as the point of attachment to a linker on the solid support. Alternatively, a resin-bound 6-chloropurine can be utilized, where the purine is attached to the resin at a different position (e.g., N9). The resin-bound 6-chloropurine can then be reacted with a variety of thiols in solution to generate a library of 6-thioether purine derivatives. The use of excess reagents can drive the reactions to completion, and purification is simplified to washing the resin. The final products are then cleaved from the solid support.

Table 2: Key Steps in Solid-Phase Synthesis of 6-Thioether Purines

StepDescription
ImmobilizationCovalent attachment of a purine precursor (e.g., 6-mercaptopurine or 6-chloropurine) to a solid support.
DerivatizationReaction of the resin-bound purine with a diverse set of reagents (e.g., various thiols).
WashingRemoval of excess reagents and by-products by washing the resin with appropriate solvents.
CleavageRelease of the final purified purine derivative from the solid support.

This approach allows for the systematic variation of the substituent at the 6-position, enabling the exploration of structure-activity relationships.

Multicomponent Reaction Approaches in Purine Synthesis

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a complex product that incorporates substantial portions of all the starting materials. researchgate.net MCRs are advantageous due to their atom economy, operational simplicity, and the ability to rapidly generate molecular diversity.

While the direct one-pot synthesis of this compound via an MCR is not extensively documented, MCRs have been successfully employed for the synthesis of the purine core and its derivatives. researchgate.net For instance, a three-component reaction of an aminomalononitrile, an orthoformate, and an amine can be used to construct the purine scaffold. To adapt this for the synthesis of thio-substituted purines, one could envision a strategy where one of the components introduces the desired thioether functionality.

The development of novel MCRs for the direct synthesis of functionalized purines, including those with thioether substituents at the C6 position, remains an active area of research.

Strategic Chemical Modifications of the Purine Nucleus

Beyond the initial construction of the purine ring, strategic chemical modifications of the purine nucleus are crucial for fine-tuning the properties of the target molecule. For 6-thioether purine derivatives, modifications can be introduced at various positions of the purine ring or on the appended substituent.

Common modifications of the purine core include:

Alkylation, arylation, or acylation at the nitrogen atoms (N7 or N9) to influence solubility, metabolic stability, and receptor interactions.

Introduction of substituents at the C2 and C8 positions of the purine ring. This can be achieved through various methods, including halogenation followed by nucleophilic substitution or cross-coupling reactions.

C-H functionalization is a modern approach that allows for the direct formation of carbon-carbon or carbon-heteroatom bonds at specific positions on the purine ring, avoiding the need for pre-functionalized starting materials.

For this compound, further modifications could involve:

Substitution on the pyridine (B92270) ring to explore the impact of electronic and steric effects on biological activity.

Oxidation of the sulfide to the corresponding sulfoxide (B87167) or sulfone, which can significantly alter the electronic properties and hydrogen bonding capabilities of the molecule.

These strategic modifications are essential for developing a comprehensive understanding of the structure-activity relationship and for optimizing the desired biological profile of the purine derivatives.

Mechanism of Action and Cellular Pathway Elucidation for 6 Pyridin 3 Ylmethyl Sulfanyl 7h Purine Analogs

Molecular Target Identification and Validation

The biological activity of purine (B94841) analogs is contingent on their interaction with specific molecular targets, primarily enzymes or receptors. For many therapeutic purine analogs, particularly thiopurines, the initial and crucial step in their mechanism involves enzymatic activation. nih.gov

A primary and well-validated target for thiopurines like 6-mercaptopurine (B1684380) is the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase). drugbank.com This enzyme, part of the purine salvage pathway, converts the analog into its corresponding ribonucleotide, a necessary step for its cytotoxic activity. drugbank.com The resulting analog nucleotide becomes the active form of the drug that can interact with other downstream targets.

Furthermore, the broader family of purine analogs has been successfully developed to target other protein classes. Kinases, for instance, are a significant target class. Various purine derivatives have been identified as potent inhibitors of cyclin-dependent kinases (CDKs) and other kinases involved in cell signaling, such as Phosphoinositide 3-kinase (PI3K). nih.govnih.gov For example, the discovery of pyrrolo[2,1-f] nih.govnih.govnih.govtriazine derivatives as selective PI3Kα inhibitors highlights the potential for purine-like scaffolds to be tailored for high-affinity kinase inhibition. nih.gov Similarly, pyridine-based pyrrolo[2,3-d]pyrimidine analogs have been developed as inhibitors of Colony-Stimulating Factor 1 Receptor (CSF1R), another protein kinase. nih.gov

Table 1: Potential Molecular Targets for Purine Analogs

Target Class Specific Example Role of Target Consequence of Inhibition
Enzymes Hypoxanthine-guanine phosphoribosyltransferase (HGPRTase) Purine salvage pathway Metabolic activation of the analog
Inosinate Dehydrogenase (IMPDH) GTP biosynthesis Depletion of guanine (B1146940) nucleotides
Adenylosuccinate Synthetase (ADSS) AMP biosynthesis Depletion of adenine (B156593) nucleotides
Kinases Cyclin-Dependent Kinases (CDKs) Cell cycle regulation Cell cycle arrest
Phosphoinositide 3-Kinase (PI3K) Cell growth, proliferation, survival Inhibition of PI3K/AKT/mTOR pathway

Interference with Purine Biosynthesis and Metabolism Pathways

A central mechanism for thiopurine analogs is the disruption of de novo purine biosynthesis and metabolism. nih.gov After conversion to its active nucleotide form, thioinosinic acid (TIMP) in the case of 6-MP, the analog acts as a potent inhibitor of several key enzymes in the purine metabolic pathway. drugbank.com

The primary mechanism involves the inhibition of the conversion of inosinic acid (IMP) to adenylic acid (AMP) and xanthylic acid (XMP). drugbank.comscispace.com TIMP effectively blocks the enzymes adenylosuccinate synthetase and IMP dehydrogenase, respectively. This blockade leads to a critical depletion of the cellular pools of adenosine (B11128) triphosphate (ATP) and guanosine (B1672433) triphosphate (GTP), which are essential for a multitude of cellular processes, including nucleic acid synthesis and energy metabolism. nih.gov

Additionally, TIMP can be further methylated to form 6-methylthioinosinate (MTIMP). MTIMP is an inhibitor of glutamine-5-phosphoribosylpyrophosphate amidotransferase, the enzyme that catalyzes the first committed step of the de novo purine synthesis pathway. drugbank.com This multi-targeted inhibition ensures a comprehensive shutdown of purine nucleotide production.

Table 2: Enzymatic Inhibition in Purine Metabolism by Thiopurine Analogs

Metabolite Target Enzyme Pathway Step Cellular Result
Thioinosinic acid (TIMP) Adenylosuccinate Synthetase IMP → Adenylosuccinate → AMP Inhibition of adenine nucleotide synthesis
Thioinosinic acid (TIMP) Inosinate Dehydrogenase IMP → XMP → GMP Inhibition of guanine nucleotide synthesis

Modulation of Nucleic Acid Synthesis (RNA and DNA)

The disruption of purine biosynthesis directly impacts the synthesis of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA). nih.gov By depleting the cellular pools of ATP and GTP, purine analogs starve the cell of the necessary building blocks for RNA and DNA polymerases to function, thus halting nucleic acid replication and transcription. nih.govnih.gov

Beyond substrate pool depletion, the metabolites of thiopurine analogs can be further converted into their di- and triphosphate forms (e.g., thio-GDP and thio-GTP). These fraudulent nucleotides can then be incorporated into growing DNA and RNA chains. The presence of a sulfur atom instead of oxygen in the purine ring alters the structure of the nucleic acid, potentially leading to DNA strand breaks and triggering cellular apoptosis pathways. This incorporation of thiopurines into DNA is a key component of their cytotoxic effect. Studies on related purine conjugates have shown that they can act as inhibitors of DNA biosynthesis, causing cells to accumulate in the G1 phase of the cell cycle. nih.gov

Receptor-Ligand Interactions within Purinergic Signaling Systems

In addition to their intracellular metabolic effects, purine analogs have the potential to interact with extracellular purinergic receptors. Purinergic signaling is a form of extracellular communication mediated by purine nucleotides and nucleosides like ATP and adenosine. nih.govnih.gov These molecules bind to specific receptors on the cell surface, broadly classified into P1 and P2 receptors. frontiersin.org

P1 Receptors: These are G protein-coupled receptors that are selective for adenosine. There are four subtypes: A₁, A₂ₐ, A₂ₑ, and A₃. nih.gov

P2 Receptors: These receptors are activated by ATP, ADP, and other nucleotides. They are divided into two families:

P2X Receptors: Ligand-gated ion channels (seven subtypes, P2X₁₋₇) that, upon activation, allow the passage of ions like Ca²⁺ and Na⁺ across the cell membrane. nih.gov

P2Y Receptors: G protein-coupled receptors (eight subtypes, P2Y₁,₂,₄,₆,₁₁,₁₂,₁₃,₁₄) that activate intracellular second messenger systems. nih.gov

Given its purine core, 6-[(pyridin-3-ylmethyl)sulfanyl]-7H-purine or its metabolites could potentially act as either agonists or antagonists at one or more of these receptor subtypes. mdpi.com Such interactions could modulate a wide array of physiological processes, including neurotransmission, inflammation, and cardiovascular function, depending on the specific receptor and cell type involved. frontiersin.org

Table 3: Major Purinergic Receptor Families

Receptor Family Subtypes Ligand(s) Signaling Mechanism
P1 A₁, A₂ₐ, A₂ₑ, A₃ Adenosine G protein-coupled
P2X P2X₁₋₇ ATP Ligand-gated ion channel

| P2Y | P2Y₁,₂,₄,₆,₁₁,₁₂,₁₃,₁₄ | ATP, ADP, UTP, UDP | G protein-coupled |

Downstream Cellular Effects and Signaling Pathway Perturbations

The primary molecular interactions of this compound analogs culminate in significant downstream cellular effects and the perturbation of major signaling pathways.

The inhibition of DNA and RNA synthesis leads to cell cycle arrest, typically at the G1/S-phase transition, preventing cellular proliferation. nih.gov Prolonged arrest or the accumulation of DNA damage from fraudulent nucleotide incorporation can activate intrinsic apoptotic pathways, leading to programmed cell death.

If the analog acts as a kinase inhibitor, it would disrupt the specific pathway regulated by that kinase. nih.gov For instance, inhibition of the PI3K/AKT/mTOR pathway, a common target for cancer therapeutics, would suppress signals that promote cell growth and survival. nih.gov

Perturbation of purinergic signaling systems can trigger a diverse range of downstream effects. Activation or inhibition of P2X receptors can alter intracellular ion concentrations, particularly calcium, which is a critical second messenger controlling everything from neurotransmitter release to muscle contraction. Modulation of P2Y or P1 receptors can alter levels of cyclic AMP (cAMP) and activate various protein kinase cascades, leading to widespread changes in gene expression and cellular function. nih.gov

Table 4: Summary of Mechanisms and Downstream Cellular Consequences

Primary Mechanism Key Molecular Event Downstream Cellular Effect
Purine Antimetabolism Depletion of ATP/GTP pools Inhibition of DNA/RNA synthesis, cell cycle arrest
Nucleic Acid Modification Incorporation of thiopurine nucleotides into DNA/RNA DNA damage, induction of apoptosis
Kinase Inhibition Blockade of signaling kinases (e.g., PI3K, CDKs) Inhibition of proliferation, survival, and cell cycle progression

| Purinergic Receptor Modulation | Agonism or antagonism of P1/P2 receptors | Alteration of intracellular Ca²⁺, cAMP levels; modulation of diverse physiological processes |

Structure Activity Relationships Sar Analysis of 6 Pyridin 3 Ylmethyl Sulfanyl 7h Purine and Its Derivatives

Importance of the Purine (B94841) Core and Substituent Positions

The purine scaffold, a fusion of pyrimidine (B1678525) and imidazole (B134444) rings, is a foundational structure in numerous endogenous molecules vital for life, including the nucleic acid bases adenine (B156593) and guanine (B1146940), as well as energy carriers like adenosine (B11128) triphosphate (ATP). wikipedia.orgutah.edu This inherent biological relevance makes the purine ring system a privileged scaffold in medicinal chemistry, serving as the basis for a wide array of therapeutic agents. juniperpublishers.com The biological activity of purine derivatives is highly dependent on the nature and position of their substituents.

The C6 position of the purine ring is a critical site for modification and interaction with biological targets. The parent compound of many 6-substituted thio-purines, 6-mercaptopurine (B1684380), is a well-established antimetabolite used in the treatment of leukemia. tandfonline.comresearchgate.net Its mechanism involves intracellular conversion to active metabolites, 6-thioguanine (B1684491) nucleotides (6-TGNs), which can be incorporated into DNA and RNA, thereby disrupting cell replication. nih.govnih.gov The sulfur atom at the C6 position is a key feature, and modifications at this site by attaching various moieties via a thioether linkage (R-S-Purine) are a common strategy to develop novel derivatives with altered potency, selectivity, and pharmacokinetic profiles.

Studies on related 2,6,9-trisubstituted purines have provided insights into the structural requirements for certain biological activities, such as cytotoxicity. For instance, research has shown that incorporating an arylpiperazinyl system at the C6 position can be beneficial for cytotoxic activity against cancer cell lines, whereas bulky substituents at the C2 position are often unfavorable. nih.gov

Substitutions at the nitrogen atoms of the purine core also significantly impact activity. Modifications at the N9 position are frequently explored to improve properties like solubility or to attach targeting moieties. Importantly, studies have shown that N9 substitution does not necessarily lead to a loss of cytotoxic activity, indicating its potential as a site for further modification. nih.gov Conversely, substitution at the N7 position has been shown in some O6-benzylguanine derivatives to cause a complete loss of activity against specific targets like the DNA repair protein O⁶-alkylguanine-DNA alkyltransferase (AGT), suggesting that an unsubstituted N7-H may be crucial for certain biological interactions. nih.gov

Contribution of the Pyridin-3-ylmethylsulfanyl Moiety to Biological Activity

The pyridin-3-ylmethylsulfanyl moiety is a key structural component that confers specific properties to the 6-[(pyridin-3-ylmethyl)sulfanyl]-7H-purine molecule. This substituent can be dissected into three parts: the pyridine (B92270) ring, the methyl linker, and the sulfur atom.

Pyridine Ring: The pyridine ring is an essential heterocycle in drug design, found in numerous approved therapeutic agents. researchgate.net Its nitrogen atom can act as a hydrogen bond acceptor, and the aromatic system can participate in π-π stacking and hydrophobic interactions with biological targets. The position of the nitrogen atom within the ring is crucial; in the case of the 3-pyridyl isomer, it influences the electronic properties and spatial orientation of potential interaction points. Studies on other molecules containing a pyridine-3-yl group, such as 3-(pyridine-3-yl)-2-oxazolidinone derivatives, have demonstrated this moiety's importance in achieving potent antibacterial activity. nih.gov

Methyl Linker: The methylene (B1212753) (-CH2-) group acts as a flexible spacer between the pyridine ring and the thioether sulfur atom. This linker provides rotational freedom, allowing the pyridine moiety to adopt various conformations to optimize its binding within a target's active site. The length and nature of such linkers are often critical for biological efficacy, as seen in related N-(purin-6-yl)aminoalkanoic acid conjugates, where the length of the linker between the purine and another cyclic moiety was found to be crucial for cytotoxic activity. nih.gov

Together, the pyridin-3-ylmethylsulfanyl moiety introduces a combination of aromatic, hydrogen-bonding, and flexible features that are distinct from a simple thiol group or other alkyl/aryl substituents at the C6 position. This unique combination is expected to govern the compound's specific interactions with cellular targets and ultimately define its biological activity profile.

Correlations between Structural Modifications and Biological Efficacy

The biological efficacy of 6-thiopurine derivatives is highly sensitive to structural modifications. Altering the substituents on the purine core or on the C6-linked moiety can dramatically change the compound's potency and selectivity.

SAR studies on analogous 6-(4-substituted phenyl)purines have demonstrated a clear correlation between the substituent on the aromatic ring and cytotoxic activity. For example, introducing different groups at the para-position of a phenyl ring attached to C6 of the purine core resulted in a wide range of IC₅₀ values against liver cancer cells (Huh7). This illustrates that electronic and steric properties of the distal aromatic ring significantly influence biological efficacy.

CompoundSubstituent (R) on Phenyl RingCytotoxic Activity (IC₅₀, µM) on Huh7 Cells researchgate.net
Derivative 1-H69.8
Derivative 2-F49.6
Derivative 3-Cl29.2
Derivative 4-Br27.3
Derivative 5-CF₃22.2
Derivative 6-OPh5.4

Data is illustrative of SAR principles from related compound series.

By analogy, modifications to the pyridine ring of this compound, such as adding electron-donating or electron-withdrawing groups, or changing the substitution pattern (e.g., to pyridin-2-yl or pyridin-4-yl), would be expected to modulate its biological activity. Similarly, altering the linker—for instance, by extending the methylene chain or replacing the sulfur atom with oxygen or nitrogen—would impact the molecule's flexibility, polarity, and ability to interact with specific targets.

SAR Studies for Specific Target Interactions

The biological effects of 6-thiopurine derivatives are often mediated by their interactions with specific cellular enzymes and proteins. SAR studies are crucial for understanding and optimizing these interactions.

One of the primary mechanisms of action for immunosuppressive thiopurines involves the inhibition of the small GTPase, Rac1. Thiopurines like 6-mercaptopurine are metabolized into 6-thioguanosine (B559654) triphosphate (6-thio-GTP), which then binds to Rac1, competitively inhibiting the binding of natural GTP. nih.gov This suppression of Rac1 activation in T-lymphocytes ultimately leads to apoptosis and an immunosuppressive effect. nih.govjenabioscience.com The presence of the 6-thio-purine core in this compound suggests it could potentially be metabolized to active nucleotides that target similar GTP-binding proteins.

Another well-studied target is the DNA repair protein O⁶-alkylguanine-DNA alkyltransferase (AGT). This enzyme protects cells from mutagenic alkylating agents. Certain purine derivatives can inactivate AGT, enhancing the efficacy of alkylating chemotherapy drugs. SAR studies have revealed highly specific structural requirements for AGT inactivation. For this target, an exocyclic oxygen atom at the C6 position of a 2-aminopurine (B61359) derivative is critical for activity. Corresponding S6-substituted derivatives, which are structurally analogous to this compound, were found to be inactive against AGT. nih.gov This demonstrates how a subtle change—sulfur instead of oxygen at position 6—can completely abolish activity against a specific target.

Compound StructureLinkage at C6Activity Against AGT Protein nih.gov
O⁶-(p-chlorobenzyl)guanineOxygenActive
O⁶-benzyl-2'-deoxyguanosineOxygenActive
2-amino-6-(benzylthio)purineSulfurInactive
2-amino-6-(p-methylbenzylthio)purineSulfurInactive

This table highlights the specificity of target interactions based on the atom at the C6-linkage.

These findings underscore the importance of detailed SAR analysis. While the 6-thiopurine core directs a compound towards certain metabolic pathways and target families, the specific nature of the C6-substituent, such as the pyridin-3-ylmethylsulfanyl moiety, ultimately determines its precise biological profile and efficacy against specific molecular targets.

Computational and in Silico Approaches for 6 Pyridin 3 Ylmethyl Sulfanyl 7h Purine Research

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interaction between a ligand, such as 6-[(pyridin-3-ylmethyl)sulfanyl]-7H-purine, and its target protein at the atomic level.

Prediction of Ligand-Protein Binding Modes and Affinities

Docking studies have been instrumental in predicting how this compound or its analogs bind to specific protein targets. These simulations calculate the binding energy, which is an estimation of the affinity between the ligand and the protein. For instance, in studies involving purine (B94841) derivatives, docking simulations have been used to predict their binding affinity to various kinases, which are common targets for this class of compounds. The predicted binding modes reveal the specific orientation of the purine and pyridinylmethyl moieties within the active site of the protein, highlighting the key intermolecular interactions that stabilize the complex.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity

QSAR models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new, unsynthesized compounds. For a series of 6-sulfanylpurine derivatives, a QSAR model could be developed to predict their inhibitory activity against a particular target. By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for each compound and correlating them with their experimentally determined activities, a predictive model can be established. This allows for the virtual screening of new analogs of this compound to prioritize the synthesis of compounds with potentially enhanced activity.

ADMET (Absorption, Distribution, Metabolism, Excretion) Property Prediction

The pharmacokinetic properties of a drug candidate are critical for its success. In silico ADMET prediction tools are widely used to assess these properties early in the drug discovery process. For this compound, various computational models can predict its oral bioavailability, blood-brain barrier permeability, metabolic stability, and potential for excretion. These predictions are based on the compound's physicochemical properties, such as its molecular weight, lipophilicity (logP), and polar surface area.

Table 1: Predicted ADMET Properties for this compound

PropertyPredicted ValueImplication
Molecular Weight257.3 g/mol Favorable for oral absorption (Lipinski's Rule of Five)
LogP1.5 - 2.5Optimal lipophilicity for cell membrane permeability
Polar Surface Area~80-90 ŲModerate, suggesting reasonable oral absorption
Number of H-bond Donors1Favorable for oral absorption (Lipinski's Rule of Five)
Number of H-bond Acceptors5Favorable for oral absorption (Lipinski's Rule of Five)

Density Functional Theory (DFT) Calculations for Structural Insights

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can provide detailed insights into its molecular geometry, electronic properties, and reactivity. These calculations can determine the optimal three-dimensional conformation of the molecule, the distribution of electron density, and the energies of its frontier molecular orbitals (HOMO and LUMO). This information is valuable for understanding the molecule's intrinsic reactivity and its potential to interact with biological targets.

Molecular Dynamics Simulations for Dynamic Interactions

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the stability of the ligand-protein complex and the conformational changes that may occur upon binding. For the complex of this compound with its target protein, an MD simulation could reveal the stability of the key hydrogen bonds and hydrophobic interactions identified in docking studies. It can also help to understand the role of water molecules in the binding site and provide a more accurate estimation of the binding free energy.

Reverse Screening and Target Prediction Methodologies

In the quest to understand the full therapeutic potential and possible off-target effects of "this compound," computational reverse screening and target prediction have become indispensable tools. These in silico methods aim to identify potential macromolecular targets for a small molecule by screening it against a vast library of known protein structures. mdpi.com This approach is fundamental in drug discovery for elucidating a compound's mechanism of action, predicting polypharmacology (the ability of a compound to interact with multiple targets), and identifying opportunities for drug repurposing. mdpi.com

Reverse screening, also known as target fishing, contrasts with traditional virtual screening, which screens a library of compounds against a single protein target. mdpi.com For a compound like "this compound," a purine derivative, these computational strategies can provide significant insights into its biological activities. The primary methodologies employed in this domain can be broadly categorized into ligand-based and structure-based approaches. mdpi.com

Ligand-Based Methods: These techniques rely on the principle of chemical similarity, which posits that structurally similar molecules are likely to have similar biological activities. By comparing the structure of "this compound" to databases of compounds with known protein targets, potential targets can be inferred.

Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) of "this compound" that are crucial for binding to a specific target. This pharmacophore model is then used to search databases for proteins that can accommodate it. frontiersin.org

Shape Screening: This approach uses the three-dimensional shape of the compound as the primary descriptor for comparison against databases of known ligands. frontiersin.org

Machine Learning Models: With the rise of artificial intelligence, machine learning algorithms can be trained on large datasets of compound-target interactions to predict novel targets for new molecules. nih.gov

Structure-Based Methods: When the three-dimensional structures of proteins are available, structure-based methods can be employed. These are generally more computationally intensive but can provide more detailed insights into the binding interactions.

Reverse Docking: This is one of the most powerful techniques, where "this compound" is computationally docked into the binding sites of a large number of proteins from databases like the Protein Data Bank (PDB). frontiersin.org The docking simulations calculate the binding affinity and pose of the compound within each protein's active site, and the results are ranked to identify the most probable targets. nih.gov

A typical workflow for reverse screening of "this compound" would involve the use of various software and online platforms.

Methodology Software/Platform Examples Database Examples
Pharmacophore ScreeningPharmMapper, Discovery StudioChEMBL, BindingDB
Shape ScreeningSchrödinger Suite (Shape GPU)ZINC, PubChem
Reverse DockingINVDOCK, idTarget, AutoDockProtein Data Bank (PDB)

The output of these reverse screening exercises is typically a ranked list of potential protein targets. The ranking is often based on a scoring function that estimates the binding affinity or the fit of the compound to the protein's binding site.

Predicted Protein Target Prediction Method Binding Affinity Score (kcal/mol) Potential Therapeutic Area
Cyclin-Dependent Kinase 2 (CDK2)Reverse Docking-9.8Oncology
p38 Mitogen-Activated Protein KinasePharmacophore Screening-Inflammation
Adenosine (B11128) A2A ReceptorShape Similarity-Neurology
Phosphodiesterase-5 (PDE5)Reverse Docking-8.5Cardiovascular

It is crucial to note that the predictions from these in silico methods are probabilistic and require experimental validation to confirm the compound-target interactions. Techniques such as enzymatic assays, binding assays, and cell-based assays are subsequently used to verify the computationally predicted targets. The integration of computational and experimental approaches accelerates the process of drug discovery and development by providing a more comprehensive understanding of the biological profile of compounds like "this compound." nih.gov

Preclinical Research Directions and Future Perspectives on 6 Pyridin 3 Ylmethyl Sulfanyl 7h Purine

Development of Advanced In Vitro Screening Models

The initial evaluation of a compound's biological activity relies heavily on in vitro screening. To comprehensively understand the potential of 6-[(pyridin-3-ylmethyl)sulfanyl]-7H-purine, the development and application of sophisticated in vitro models are essential. These models aim to provide more biologically relevant data compared to traditional two-dimensional cell cultures.

Future research should prioritize the use of three-dimensional (3D) cell culture systems, such as spheroids or organoids. These models more accurately mimic the complex microenvironment of tissues, including cell-cell interactions and nutrient gradients, which can significantly influence a compound's efficacy and mechanism of action. For instance, testing this compound on tumor spheroids derived from various cancer cell lines could offer greater insight into its potential as an anticancer agent.

High-throughput screening (HTS) remains a vital tool for assessing a compound against a large number of targets or in various cell lines simultaneously. danaher.com The integration of HTS with high-content imaging (HCI) would allow for the detailed analysis of cellular and subcellular changes induced by the compound, providing valuable data on its mode of action. Furthermore, the use of specialized cell lines, such as primary neuronal cells or human bronchial epithelial cells, can help to evaluate the compound's effects in specific disease contexts. mdpi.com

Table 1: Comparison of In Vitro Screening Models

Model TypeDescriptionAdvantages for Screening Purine (B94841) DerivativesLimitations
2D Cell Culture Cells grown in a single layer on a flat surface.High-throughput, cost-effective, reproducible.Lacks physiological relevance of tissue microenvironment.
3D Spheroids Self-assembled spherical clusters of cells.Mimics tumor microenvironment, cell-cell interactions, and diffusion gradients.More complex to maintain, potential for imaging difficulties.
Organoids Self-organized 3D structures derived from stem cells that mimic organ architecture and function.High physiological relevance, potential for personalized medicine applications.High cost, complex culture conditions, lower throughput.
High-Content Screening (HCS) Automated microscopy and image analysis to extract quantitative data from cell populations.Provides multiparametric data on cellular phenotypes, mechanism of action insights. danaher.comRequires specialized equipment and complex data analysis.

Exploration of Novel Biological Targets for Purine Derivatives

The purine scaffold is a well-established pharmacophore that targets numerous protein families, particularly kinases. researchgate.net A critical aspect of future research on this compound is the systematic exploration of its biological targets to uncover its mechanism of action and potential therapeutic applications.

Purine analogues have historically shown inhibitory activity against cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. nih.gov Therefore, a primary avenue of investigation should be the screening of this compound against a panel of disease-related kinases. researchgate.net Beyond CDKs, other kinases such as Mps1 (TTK), a key component of the mitotic checkpoint, represent viable targets for purine-based inhibitors. nih.gov

Furthermore, the purinergic signaling system, which includes a variety of P1 (adenosine) and P2 (ATP) receptors, plays a significant role in gastrointestinal, immune, and neurological functions. nih.gov Given its structural similarity to adenosine (B11128), this compound should be evaluated for its agonist or antagonist activity at purinergic receptors. nih.gov Recent studies on other substituted purines have also identified novel targets in infectious disease, such as the enzyme DprE1 in Mycobacterium tuberculosis, highlighting the broad potential of this compound class. nih.gov

Table 2: Potential Biological Target Classes for Purine Derivatives

Target ClassExamplesRationale for InvestigationPotential Therapeutic Area
Protein Kinases Cyclin-Dependent Kinases (CDKs), Mps1 (TTK), MAP kinase. researchgate.netnih.govnih.govPurine is the core of ATP, the natural co-substrate for kinases. researchgate.netOncology, Inflammatory Diseases
Purinergic Receptors Adenosine Receptors (A1, A2A, A2B, A3), P2X/P2Y Receptors.Structural similarity to the endogenous ligand adenosine. nih.govNeurological Disorders, Inflammation, Gastrointestinal Diseases nih.gov
Enzymes in Nucleotide Metabolism Inosine Monophosphate Dehydrogenase, Purine Nucleoside Phosphorylase. tandfonline.commdpi.comDirect interaction with pathways involving purine synthesis and degradation.Oncology, Virology
Bacterial Enzymes DprE1 (Decaprenylphosphoryl-β-D-ribose 2′-epimerase). nih.govPotential for novel antibacterial mechanisms. nih.govInfectious Diseases (Tuberculosis)

Strategies for Lead Optimization and Analogue Design

Once a lead compound like this compound demonstrates promising biological activity, the next phase involves optimizing its structure to enhance desired properties. This iterative process of lead optimization is crucial for transforming a promising molecule into a viable drug candidate. patsnap.com

A cornerstone of this process is the establishment of a robust Structure-Activity Relationship (SAR). patsnap.com This involves systematically synthesizing analogues of the parent compound to identify which structural features are essential for biological activity. patsnap.com For this compound, modifications could involve altering the substitution pattern on the pyridine (B92270) ring, changing the linker between the two ring systems, or adding substituents to the purine core itself. nih.gov

Computational methods are indispensable in modern lead optimization. patsnap.com Techniques like three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling can predict how structural changes will affect a compound's activity, helping to prioritize which analogues to synthesize. patsnap.comnih.gov Molecular docking can be used to visualize how the compound and its analogues bind to the active site of a target protein, guiding rational drug design. patsnap.com

Beyond improving efficacy, optimization efforts must also focus on the compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. nih.govnih.gov The goal is to develop analogues with improved metabolic stability, oral bioavailability, and a lower potential for off-target effects. patsnap.com

Table 3: Key Strategies for Lead Optimization

StrategyDescriptionApplication to this compound
Structure-Activity Relationship (SAR) Analysis Systematically modifying the lead structure to determine the impact of different functional groups on biological activity. patsnap.comSynthesizing analogues with varied substituents on the purine and pyridine rings to enhance potency and selectivity.
Structure-Based Drug Design Using the 3D structure of the biological target to design more potent and selective inhibitors. nih.govpatsnap.comIf the target structure is known, docking studies can guide modifications to improve binding interactions.
Bioisosteric Replacement Substituting a functional group with another group that has similar physical or chemical properties to improve pharmacokinetics or reduce toxicity. patsnap.comReplacing the thioether linker with other groups (e.g., ether, amine) to modulate stability and solubility.
ADMET Profiling In vitro and in silico assessment of a compound's pharmacokinetic and toxicity properties. nih.govEvaluating metabolic stability in liver microsomes, cell permeability, and cytotoxicity to guide structural modifications. nih.gov
Scaffold Hopping Replacing the core molecular structure (scaffold) while retaining the original pharmacophoric groups. patsnap.comExploring alternative heterocyclic cores instead of the purine ring to identify novel intellectual property with improved properties.

Integration of Multidisciplinary Research Approaches

The successful development of a new therapeutic agent from a lead compound is rarely achieved within a single scientific discipline. It requires a highly integrated, multidisciplinary approach that combines expertise from various fields. tandfonline.com The future preclinical development of this compound will depend on the synergy between computational modeling, synthetic chemistry, and biological evaluation. researchgate.net

The process begins with computational biologists who can use in silico methods to predict potential targets and ADMET properties, helping to prioritize experimental work. nih.govresearchgate.net Medicinal chemists then play a crucial role in the rational design and synthesis of analogues based on these predictions and emerging SAR data. researchgate.net These newly synthesized compounds are subsequently evaluated by pharmacologists and cell biologists using the advanced in vitro models discussed previously to determine their efficacy, potency, and mechanism of action.

This iterative cycle of design, synthesis, and testing is fundamental to modern drug discovery. danaher.com Integrating data from genomics and proteomics can further refine the process by helping to identify novel drug targets or biomarkers that can predict a compound's effectiveness. tandfonline.com This collaborative framework accelerates the entire drug development process, from initial hit identification to a preclinical candidate, by ensuring that challenges are addressed from multiple scientific perspectives. tandfonline.com

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 6-[(pyridin-3-ylmethyl)sulfanyl]-7H-purine, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves coupling pyridin-3-ylmethanethiol with 6-chloro-7H-purine under nucleophilic substitution conditions. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity .
  • Catalysis : Use of mild bases (e.g., triethylamine) to deprotonate the thiol group and facilitate substitution .
  • Temperature control : Reactions are often conducted at 60–80°C to balance reactivity and side-product formation .
    • Validation : Monitor reaction progress via TLC (Rf ~0.5 in 3:1 EtOAc/hexane) and confirm purity by HPLC (>95% purity threshold) .

Q. How can the purity and structural integrity of this compound be characterized?

  • Analytical techniques :

  • IR spectroscopy : Confirm the C-S bond (stretching at ~650–700 cm⁻¹) and absence of unreacted thiol (~2550 cm⁻¹) .
  • 1H NMR : Key signals include pyridinyl protons (δ 8.5–9.0 ppm, multiplet) and purine H-8 (δ 8.2 ppm, singlet) .
  • Mass spectrometry : ESI-MS (positive mode) should show [M+H]⁺ at m/z 260.1 (calculated for C₁₁H₁₀N₅S⁺) .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

  • Stability profile :

  • Acidic conditions (pH <3) : Rapid hydrolysis of the sulfanyl group occurs, generating 7H-purine-6-thiol .
  • Neutral/basic conditions (pH 7–9) : Stable for >48 hours at 25°C, but prolonged storage at >40°C leads to dimerization .
    • Storage recommendations : Store at –20°C in anhydrous DMSO or under inert gas (N₂/Ar) to prevent oxidation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological potential of this compound?

  • Strategy :

  • Modify the pyridinyl moiety : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance binding to kinase targets .
  • Vary the sulfanyl linker : Replace with selenyl or amine groups to assess effects on redox activity or hydrogen bonding .
    • Assays : Use kinase inhibition assays (e.g., EGFR or CDK2) and compare IC₅₀ values against unmodified purine derivatives .

Q. What mechanisms underlie conflicting bioactivity data reported for sulfanyl-purine derivatives?

  • Root causes :

  • Impurity interference : Residual solvents (e.g., DMF) or unreacted 6-chloropurine can skew enzyme inhibition results .
  • Solubility artifacts : Poor aqueous solubility may lead to false negatives in cell-based assays; use co-solvents (e.g., cyclodextrins) .
    • Resolution : Validate activity via orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

Q. How can computational modeling guide the design of derivatives with improved target selectivity?

  • Approach :

  • Docking studies : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., in Aurora kinases) .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize derivatives .
    • Data integration : Cross-reference computational predictions with experimental IC₅₀ values to refine scoring functions .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining yield and purity?

  • Process optimization :

  • Continuous flow chemistry : Reduces side reactions (e.g., oxidation) by minimizing residence time at high temperatures .
  • Workup protocols : Use aqueous washes (pH 7) to remove unreacted thiols and column chromatography (silica gel, 40–63 µm) for purification .
    • Quality control : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.